rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a piperidinyl moiety, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This makes it a valuable tool in drug discovery and development.
Medicine
Medically, the compound has potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance products.
Mechanism of Action
The mechanism by which rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity . The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide
- rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride
Uniqueness
Compared to similar compounds, rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans stands out due to its specific structural features, such as the presence of both a trifluoromethyl group and a piperidinyl moiety
Biological Activity
The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound features a complex molecular structure characterized by:
- Molecular Formula : C14H12F3N2O4
- Molecular Weight : 344.25 g/mol
- IUPAC Name : rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
The biological activity of rac-2 involves several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with target enzymes through halogen bonding interactions. This feature has been noted to increase the biological activity against various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The observed IC50 values indicate moderate to high potency in inhibiting cell growth .
Biological Activity Overview
The following table summarizes key biological activities associated with rac-2:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of rac-2 derivatives, it was found that the compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies revealed that the trifluoromethyl group in rac-2 plays a crucial role in enhancing binding affinity to COX and LOX enzymes. The presence of this group allows for stronger interactions through hydrogen bonds and halogen bonding, which are critical for enzyme inhibition .
Properties
Molecular Formula |
C14H9F3N2O5 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9F3N2O5/c15-14(16,17)6-4-8(21)18-11(22)10(6)19-12(23)5-2-1-3-7(20)9(5)13(19)24/h1-3,6,10,20H,4H2,(H,18,21,22)/t6-,10+/m0/s1 |
InChI Key |
QHCFFXGUMRZZBB-QUBYGPBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F |
Canonical SMILES |
C1C(C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.